4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid - 904874-86-8

4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid

Catalog Number: EVT-1681976
CAS Number: 904874-86-8
Molecular Formula: C15H16N2O4
Molecular Weight: 288.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: IR-01 and the target compound share the core structure of a 4-amino-4-oxobut-2-enoic acid derivative. Both structures contain a substituted phenyl ring attached to the amino group, highlighting their close structural relationship and potential for similar biological activities. []

4-phenyl-4-oxo-2-butenoic acid ethyl ester

Compound Description: This compound is a key intermediate in synthesizing various 4-phenyl-4-oxo-2-butenoic acid derivatives, which are investigated for their potential medicinal properties. []

Relevance: This compound shares the fundamental 4-phenyl-4-oxo-2-butenoic acid framework with the target compound, differing only in the substituent at the carboxylic acid moiety. This structural similarity makes it a relevant compound for understanding the core structure-activity relationships within this class. []

1-((1-(1H-Benzo[d]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles

Compound Description: A series of these compounds were synthesized and evaluated for their in vitro antibacterial and antifungal activities, exhibiting potent antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. []

Relevance: While structurally distinct from the target compound, these compounds showcase the exploration of different heterocyclic systems, including benzimidazole and pyridine rings, linked to an arylidene amino group, which could inspire the development of novel analogs of 4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic Acid with potentially enhanced antimicrobial properties. []

2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl] amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives

Compound Description: This series of compounds exhibited promising antihyperglycemic activity in both normal and alloxan-induced diabetic rats, highlighting their potential for treating diabetes. []

Relevance: These compounds share the presence of a substituted phenyl ring and a thiazolidine ring system, albeit in a different arrangement compared to the target compound. Exploring these structural variations can provide valuable insights into the structure-activity relationships of compounds containing similar pharmacophores. []

Compound Description: These compounds act as kynurenine-3-hydroxylase inhibitors, targeting the enzyme involved in kynurenine metabolism. This pathway is implicated in neurodegenerative diseases, suggesting potential therapeutic applications for these derivatives. []

Relevance: These compounds represent a direct structural analog of the target compound, with variations primarily focused on the substituents on the phenyl ring and the carboxylic acid moiety. These subtle structural modifications can have a significant impact on the pharmacological activity and selectivity of these compounds. []

4-[(2,4-dinitrophenyl)amino)]-4-oxo-2-butenoic acid and 2-{[(2,4-dinitrophenyl)amino]carbonyl}benzoic acid

Compound Description: These compounds, containing aniline derivatives and a 2,4-dinitrophenyl group, were used as ligands to synthesize organotin(IV) complexes. These complexes exhibited various biological activities, including antibacterial, antifungal, cytotoxic, antileishmanial, and insecticidal effects. []

Relevance: These compounds highlight the potential of incorporating aniline and 2,4-dinitrophenyl groups into the structure of 4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic Acid. The diverse biological activities displayed by the organotin(IV) complexes derived from these ligands suggest that similar modifications could lead to analogs of the target compound with a broader range of therapeutic applications. []

2,5-dihydro-4-[(4-methyl-phenyl)amino]-2-oxo-N-phenyl-3-furancarboxamide

Compound Description: This compound is a 2(5H)-furanone amide synthesized via a novel 3(2H)-furanone-2(5H)-furanone rearrangement. The amide and amine N atoms in this compound participate in a conjugated π system, and the N-H groups engage in intramolecular hydrogen bonding, contributing to its unique structure and potential biological activities. []

Relevance: While not directly related in structure, this compound's unique synthesis involving a furanone rearrangement could inspire new synthetic strategies for modifying the 4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic Acid scaffold. The furanone ring system and its associated properties might offer unique opportunities for structural diversification and the development of novel analogs. []

4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA)

Compound Description: CLEFMA is recognized for its anti-cancer properties, effectively suppressing tumor growth by inducing apoptosis and modulating inflammatory markers, particularly in lung cancer models. []

Relevance: This compound shares the 4-oxo-2-butenoic acid core structure with the target compound, suggesting a potential common mechanism of action or biological target. The presence of a piperidine ring and chlorine substituents in CLEFMA highlights structural modifications that could be explored to further investigate the structure-activity relationships of the target compound and potentially enhance its biological activity. []

4-(5,5-Dioxodibenzothiophen-2-yl)-4-oxo-2-butenoic acid

Compound Description: This compound readily undergoes Michael addition reactions with compounds containing active methylene groups, providing a versatile platform for synthesizing diverse heterocyclic systems. []

Relevance: This compound's reactivity in Michael additions offers a potential route for introducing structural diversity into the 4-oxo-2-butenoic acid scaffold of the target compound. The dibenzothiophene moiety could impart unique properties to the resulting analogs, leading to altered biological activity or physicochemical characteristics. []

Compound Description: PBA and AOPHA, along with its methyl ester (AOPHA-Me), are peptidylglycine α-monooxygenase (PAM) inhibitors. They exhibit anti-inflammatory properties without significant cyclooxygenase (COX) inhibition, suggesting a mechanism involving PAM inhibition rather than COX. []

Relevance: Although structurally different from the target compound, PBA and AOPHA share a phenylbutenoic acid core and highlight the exploration of related chemical space for identifying novel anti-inflammatory agents. Understanding their structure-activity relationship and mechanism of action, specifically their interaction with PAM, can provide valuable insights for developing analogs of 4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic Acid with potential anti-inflammatory properties. []

(S)-Amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic acid (BrVAIB)

Compound Description: BrVAIB, labeled with (76)Br, is a promising PET tracer for brain tumor imaging. It demonstrates good tumor visualization and clearance from normal tissues. []

Relevance: BrVAIB shares the butenoic acid core structure with the target compound and showcases the potential of this structural motif in developing imaging agents. The introduction of a bromine atom for radiolabeling further highlights the versatility of this scaffold for various medicinal chemistry applications. []

Properties

CAS Number

904874-86-8

Product Name

4-Oxo-4-{[4-(1-pyrrolidinylcarbonyl)phenyl]amino}-2-butenoic acid

IUPAC Name

4-oxo-4-[4-(pyrrolidine-1-carbonyl)anilino]but-2-enoic acid

Molecular Formula

C15H16N2O4

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C15H16N2O4/c18-13(7-8-14(19)20)16-12-5-3-11(4-6-12)15(21)17-9-1-2-10-17/h3-8H,1-2,9-10H2,(H,16,18)(H,19,20)

InChI Key

IGZFIIDMMGWAHE-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.